(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-nitro-phenoxy)-2-pyrrolidinecarboxylic acid
Overview
Description
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-nitro-phenoxy)-2-pyrrolidinecarboxylic acid is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. These compounds are often used in various fields of chemistry and biology due to their unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-nitro-phenoxy)-2-pyrrolidinecarboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Tert-butoxycarbonyl Group: This step usually involves the reaction of the pyrrolidine derivative with tert-butyl chloroformate under basic conditions.
Attachment of the 4-Nitro-phenoxy Group: This can be done through nucleophilic substitution reactions where the pyrrolidine derivative reacts with 4-nitrophenol in the presence of a suitable base.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactions and the use of automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The phenoxy group can participate in various substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions may involve bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a ligand in biochemical assays or as a precursor for biologically active compounds.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-methoxy-phenoxy)-2-pyrrolidinecarboxylic acid: Similar structure but with a methoxy group instead of a nitro group.
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-phenoxy)-2-pyrrolidinecarboxylic acid: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The presence of the nitro group in (2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-nitro-phenoxy)-2-pyrrolidinecarboxylic acid may confer unique reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4-nitrophenoxy)pyrrolidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O7/c1-16(2,3)25-15(21)17-9-12(8-13(17)14(19)20)24-11-6-4-10(5-7-11)18(22)23/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUUKTKPQPJUOH-STQMWFEESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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